2-(Benzyloxy)-3,5-dichloropyridine chemical structure and properties
2-(Benzyloxy)-3,5-dichloropyridine chemical structure and properties
An In-Depth Technical Guide to 2-(Benzyloxy)-3,5-dichloropyridine: Synthesis, Properties, and Applications
Introduction
Substituted pyridine scaffolds are fundamental building blocks in modern medicinal chemistry, forming the core of numerous approved therapeutic agents. Their unique electronic properties and ability to engage in hydrogen bonding have made them a privileged structure in drug design. Within this class, 2-(Benzyloxy)-3,5-dichloropyridine stands out as a highly versatile and strategically important intermediate. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and reactivity, with a focus on its practical application for researchers, scientists, and drug development professionals.
The structure features a pyridine ring substituted at the C2 position with a benzyloxy group and at the C3 and C5 positions with chlorine atoms. This arrangement offers multiple, distinct reaction sites, enabling the sequential and regioselective introduction of diverse functionalities. The benzyloxy group serves as a stable protecting group for the 2-hydroxypyridine tautomer, which can be readily cleaved under specific conditions to reveal a reactive hydroxyl or pyridone moiety. The two chlorine atoms, positioned at electronically distinct locations, provide orthogonal handles for derivatization, primarily through palladium-catalyzed cross-coupling reactions. This multi-functional nature makes 2-(Benzyloxy)-3,5-dichloropyridine an invaluable precursor for building complex molecular architectures and exploring structure-activity relationships (SAR) in drug discovery programs.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of a chemical intermediate is critical for its effective use in synthesis, purification, and characterization.
Core Properties
The key physicochemical properties of 2-(Benzyloxy)-3,5-dichloropyridine and its related isomer, 5-(Benzyloxy)-2,3-dichloropyridine, are summarized below. Data for the latter is included for comparative purposes due to its more extensive documentation.[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₂H₉Cl₂NO | ChemScene[1] |
| Molecular Weight | 254.11 g/mol | ChemScene[1] |
| CAS Number | 1314987-39-7 (for isomer 5-(Benzyloxy)-2,3-dichloropyridine) | ChemScene[1] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | 91.7 °C (Predicted for isomer 5-(Benzyloxy)-2,3-dichloropyridine) | EPA[2] |
| Boiling Point | 336 °C (Predicted for isomer 5-(Benzyloxy)-2,3-dichloropyridine) | EPA[2] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate) | Inferred from dichloropyridines[3] |
| SMILES | Clc1cc(Cl)c(OCC2=CC=CC=C2)nc1 | N/A |
Spectroscopic Profile
The structural features of 2-(Benzyloxy)-3,5-dichloropyridine give rise to a distinct spectroscopic signature.
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for both the dichloropyridine and benzyl groups. The two aromatic protons on the pyridine ring should appear as distinct doublets in the δ 7.5-8.5 ppm region. The five protons of the phenyl ring will typically appear as a multiplet between δ 7.2 and 7.5 ppm. The benzylic methylene protons (-O-CH₂ -Ph) are expected to be a sharp singlet around δ 5.4 ppm.
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¹³C NMR Spectroscopy : The carbon spectrum will display twelve distinct signals. The carbons of the pyridine ring will resonate in the δ 110-160 ppm range, with the carbon bearing the benzyloxy group (C2) being the most downfield. The carbons of the phenyl ring will appear in the typical aromatic region of δ 127-137 ppm. The benzylic carbon is expected around δ 70 ppm.
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Infrared (IR) Spectroscopy : The IR spectrum provides valuable information about the functional groups present. Key absorption bands would include:
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3050-3100 cm⁻¹ : Aromatic C-H stretching.[4]
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2850-2960 cm⁻¹ : Aliphatic C-H stretching from the methylene group.[4]
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1550-1600 cm⁻¹ : Aromatic C=C and C=N ring stretching vibrations.[4]
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1200-1275 cm⁻¹ & 1020-1075 cm⁻¹ : Characteristic strong C-O-C stretching of the aryl ether.[4]
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700-850 cm⁻¹ : C-Cl stretching vibrations.
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Mass Spectrometry (MS) : The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The [M]⁺, [M+2]⁺, and [M+4]⁺ peaks are expected in an approximate ratio of 9:6:1, which is a definitive indicator of a dichlorinated compound. A prominent fragment ion corresponding to the tropylium cation [C₇H₇]⁺ at m/z = 91 is also expected from the cleavage of the benzyl group.
Synthesis and Manufacturing
The most direct and industrially scalable synthesis of 2-(Benzyloxy)-3,5-dichloropyridine involves the nucleophilic aromatic substitution (SₙAr) reaction of 2,3,5-trichloropyridine with benzyl alcohol.[5] The chlorine atom at the C2 position of the pyridine ring is the most activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.
Experimental Protocol: Synthesis via SₙAr
This protocol describes a robust method for preparing the title compound from commercially available starting materials.
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Reagent Preparation : To a solution of benzyl alcohol (1.1 equivalents) in a suitable aprotic polar solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
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Causality : The base deprotonates the benzyl alcohol to form the more nucleophilic sodium benzylate alkoxide. Using a strong, non-nucleophilic base like NaH ensures complete and rapid formation of the alkoxide without competing side reactions. The reaction is performed at 0 °C to control the exothermic reaction of NaH with the alcohol.
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Reaction Execution : Stir the resulting suspension at room temperature for 30 minutes. Then, add a solution of 2,3,5-trichloropyridine (1.0 equivalent) in the same solvent dropwise.[5]
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Causality : 2,3,5-trichloropyridine is the electrophile. The C2 position is most susceptible to nucleophilic attack, leading to the selective displacement of the C2-chloride by the benzylate anion.
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-
Reaction Monitoring : Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting trichloropyridine is complete (typically 4-12 hours).
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Causality : Heating provides the necessary activation energy for the SₙAr reaction. Monitoring ensures the reaction is driven to completion and prevents the formation of degradation byproducts from prolonged heating.
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-
Work-up and Isolation : Cool the reaction mixture to room temperature and quench carefully by the slow addition of water. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Causality : Quenching with water destroys any unreacted NaH and dissolves inorganic salts. Extraction isolates the desired organic product from the aqueous phase. The brine wash removes residual water from the organic layer, and drying with Na₂SO₄ ensures the complete removal of water before solvent evaporation.
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-
Purification : Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-(Benzyloxy)-3,5-dichloropyridine as a solid.
-
Causality : Column chromatography separates the target compound from unreacted starting materials, byproducts, and residual mineral oil from the NaH dispersion, yielding a product of high purity.
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Caption: Workflow for the synthesis of 2-(Benzyloxy)-3,5-dichloropyridine.
Reactivity and Key Chemical Transformations
The utility of 2-(Benzyloxy)-3,5-dichloropyridine as an intermediate stems from its predictable and versatile reactivity. The primary transformations involve palladium-catalyzed cross-coupling at the C-Cl bonds and cleavage of the benzyl ether protecting group.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atoms at the C3 and C5 positions can be selectively functionalized using cross-coupling reactions such as the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions.[6] Generally, the C5 position is sterically more accessible and may react preferentially under carefully controlled conditions, although mixtures are common. This allows for the introduction of a wide array of aryl, heteroaryl, or amine substituents.
Cleavage of the Benzyl Ether Protecting Group
The benzyl ether is a robust protecting group but can be removed efficiently to unmask the 2-pyridone/2-hydroxypyridine functionality. This deprotection is a critical step in many synthetic sequences.
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Catalytic Hydrogenolysis : This is one of the mildest and most common methods for benzyl ether cleavage.[7][8] The reaction proceeds with high yield and generates toluene as an easily removable byproduct.[8]
-
Conditions : Hydrogen gas (H₂), typically at 1 atm (balloon) or higher pressure, with a palladium on carbon (Pd/C) catalyst in a protic solvent like ethanol or methanol.[7]
-
Mechanism : The reaction involves the oxidative addition of the C-O bond to the palladium surface, followed by hydrogenolysis.
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Expertise Insight : This method is incompatible with other reducible functional groups such as alkenes, alkynes, azides, or nitro groups. The choice of catalyst loading (typically 5-10 mol%) and solvent is crucial for reaction efficiency.
-
-
Acidic Cleavage with Lewis Acids : Strong Lewis acids can effectively cleave benzyl ethers, often at low temperatures.[9][10]
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Conditions : Boron trichloride (BCl₃) or boron tribromide (BBr₃) in an anhydrous aprotic solvent like dichloromethane (DCM) at temperatures ranging from -78 °C to 0 °C.[7]
-
Mechanism : The Lewis acid coordinates to the ether oxygen, activating the C-O bond for cleavage.[10]
-
Expertise Insight : This method is advantageous when other reducible groups are present in the molecule. However, it is not compatible with acid-labile protecting groups (e.g., Boc, trityl) or other functionalities that can coordinate strongly with the Lewis acid.
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Experimental Protocol: Debenzylation via Catalytic Hydrogenolysis
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Setup : Dissolve 2-(Benzyloxy)-3,5-dichloropyridine (1.0 mmol) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
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Catalyst Addition : Carefully add 10% Palladium on carbon (Pd/C) catalyst (10 mol%) to the solution.
-
Trustworthiness : The catalyst should be handled with care as it can be pyrophoric. Adding it to the solvent before introducing hydrogen minimizes risk.
-
-
Hydrogenation : Evacuate the flask and backfill with hydrogen gas (H₂). Secure a balloon filled with H₂ to the flask or use a dedicated hydrogenation apparatus.
-
Reaction : Stir the mixture vigorously at room temperature. A vigorous stir rate is essential to ensure good mixing of the three phases (solid catalyst, liquid solution, and gas).
-
Monitoring : Monitor the reaction by TLC until the starting material is fully consumed.
-
Isolation : Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to yield 3,5-dichloro-2-pyridone.
Sources
- 1. chemscene.com [chemscene.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. benchchem.com [benchchem.com]
- 4. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 5. 2,3,5-三氯吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 10. atlanchimpharma.com [atlanchimpharma.com]


